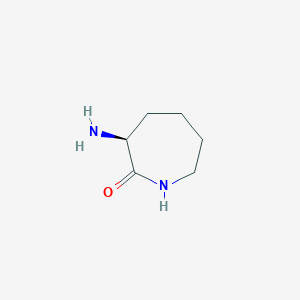

(s)-3-Aminoazepan-2-one

Description

Significance of Azepane-2-one Scaffolds in Modern Organic and Medicinal Chemistry

The azepane-2-one, or ε-caprolactam, framework is a prominent structural motif in a wide array of bioactive molecules and natural products. researchgate.netnih.gov This seven-membered heterocyclic ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to serve as a foundation for the development of drugs targeting various diseases. researchgate.netnih.gov The inherent conformational flexibility of the azepane ring allows for the precise spatial arrangement of functional groups, enabling effective interaction with biological targets. researchgate.net

Azepane derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, antiviral, and antidiabetic properties. researchgate.netnih.gov The development of new, highly active, and less toxic compounds containing the azepane core is an active area of research in medicinal chemistry. nih.gov Furthermore, the azepane-2-one structure is a key component in the synthesis of Nylon 6, a widely used polymer, highlighting its industrial relevance beyond pharmaceuticals. wikipedia.org The versatility of this scaffold makes it a valuable building block for synthesizing diverse and complex molecular architectures. acs.orgthieme-connect.de

Stereochemical Importance of the (S)-Configuration in Bioactive Molecules

The three-dimensional arrangement of atoms in a molecule, known as stereochemistry, is a critical factor in its biological function. diva-portal.orgnih.gov Many molecules exist as non-superimposable mirror images called enantiomers, often designated as (S) and (R) configurations. nih.govnih.gov Although they have identical chemical formulas and connectivity, enantiomers can exhibit profoundly different pharmacological and toxicological profiles because biological systems, such as enzymes and receptors, are themselves chiral. nih.govchiralpedia.comchiralpedia.com

The differential activity between enantiomers is often explained by the Easson-Stedman model, which posits that the more active enantiomer (the eutomer) engages in at least three points of interaction with its biological target, whereas the less active enantiomer (the distomer) interacts at fewer sites. wikipedia.org The distomer may be inactive, less active, or in some cases, contribute to undesirable or toxic effects. nih.govwikipedia.org For instance, the (S)-enantiomer of the anti-inflammatory drug ibuprofen (B1674241) is over 100 times more potent than its (R)-counterpart. chiralpedia.comwikipedia.org

Consequently, the synthesis of single-enantiomer drugs is a major focus in the pharmaceutical industry to enhance therapeutic efficacy and improve safety profiles. scielo.br The use of a stereochemically pure starting material, such as (S)-3-Aminoazepan-2-one , is crucial for the asymmetric synthesis of complex chiral molecules, ensuring that the final product has the desired biological activity. This approach, known as a "chiral switch," involves developing a single enantiomer from a previously approved racemic mixture. chiralpedia.comwikipedia.org

Overview of Prior Research Trends on this compound

This compound , also known as L-lysine lactam, is recognized primarily as a valuable chiral building block in organic synthesis. ontosight.ai Research has focused on its utility as a precursor for synthesizing a variety of biologically significant molecules, including peptide mimetics and γ-secretase inhibitors, where the specific stereochemistry is essential for target binding affinity. ontosight.ai

The synthesis of This compound can be achieved through the cyclization of L-lysine, its parent amino acid. ontosight.ai Due to its constrained cyclic structure, it serves as an excellent scaffold for creating molecules that mimic the turns in peptides, a key structural motif for biological recognition. This property makes it particularly useful in the development of protease-resistant therapeutic peptides.

The hydrochloride salt of the (S)-enantiomer is often used in synthesis due to its enhanced solubility in polar solvents. Research has demonstrated its application in creating ligands for transition metal catalysis and in the asymmetric synthesis of pharmaceuticals like β-lactam antibiotics and kinase inhibitors. While its direct biological activity is not the primary focus of most studies, its role as an intermediate in the synthesis of pharmacologically active agents is well-established. chembk.com

Data Tables

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| IUPAC Name | (3S)-3-aminoazepan-2-one | nih.gov |

| CAS Number | 21568-87-6 | ontosight.ainih.gov |

| Molecular Formula | C₆H₁₂N₂O | ontosight.ainih.gov |

| Molecular Weight | 128.17 g/mol | ontosight.ainih.gov |

| InChIKey | BOWUOGIPSRVRSJ-YFKPBYRVSA-N | ontosight.ainih.gov |

| Canonical SMILES | C1CCNC(=O)C@HN | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-aminoazepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c7-5-3-1-2-4-8-6(5)9/h5H,1-4,7H2,(H,8,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOWUOGIPSRVRSJ-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(=O)C(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCNC(=O)[C@H](C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60331504 | |

| Record name | (s)-3-aminoazepan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60331504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21568-87-6 | |

| Record name | (s)-3-aminoazepan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60331504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-(-)-α-Amino-ε-caprolactam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for S 3 Aminoazepan 2 One and Its Derivatives

Asymmetric Synthesis Approaches to Enantiopure (S)-3-Aminoazepan-2-one

The generation of enantiomerically pure this compound is critical for its application in pharmaceuticals, where a single enantiomer is often responsible for the desired therapeutic activity. Asymmetric synthesis provides the means to achieve this selectivity.

Chiral Auxiliary-Mediated Strategies for this compound Formation

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. nih.govwikipedia.org After the desired stereocenter is set, the auxiliary can be removed and ideally recycled. wikipedia.org This strategy is a reliable and versatile approach in asymmetric synthesis. researchgate.netcolab.ws

While specific literature detailing the use of chiral auxiliaries for the direct synthesis of this compound is not prevalent, the principles can be applied to its precursors. A common approach involves the asymmetric alkylation of an enolate derived from a carboxylic acid derivative attached to a chiral auxiliary. Evans oxazolidinones are a prominent class of auxiliaries used for such transformations. wikipedia.orgnih.gov

The general process would involve attaching a suitable precursor, such as a protected glutaric acid derivative, to a chiral auxiliary like an Evans oxazolidinone. Deprotonation with a strong base, such as lithium diisopropylamide (LDA), would form a stereodefined Z-enolate. youtube.com The steric bulk of the auxiliary then directs the approach of an electrophile, such as an aminating agent (e.g., an azodicarboxylate), to the opposite face, establishing the desired (S)-stereocenter at the α-position. Subsequent cleavage of the auxiliary would yield the chiral amino acid precursor, which can then be cyclized to form this compound.

Table 1: Common Chiral Auxiliaries and Their Potential Application

| Chiral Auxiliary | Auxiliary Type | Potential Application | Key Features |

|---|---|---|---|

| (4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone | Evans Auxiliary | Asymmetric amination of a glutaric acid derivative | High diastereoselectivity, well-defined transition states, removable under various conditions. researchgate.netnih.gov |

| (1S,2S)-(+)-Pseudoephedrine | Amino Alcohol | Asymmetric alkylation to form an amino acid precursor | Forms crystalline amides, high diastereoselectivity, auxiliary is recoverable. nih.govharvard.edu |

Enzyme-Catalyzed Synthesis of this compound

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes operate under mild conditions and can exhibit exceptional enantio- and regioselectivity, making them ideal for producing chiral compounds like this compound. researchgate.net

ω-Transaminases (ω-TAs) are pyridoxal (B1214274) 5′-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor. acs.orgnih.gov They are powerful tools for the asymmetric synthesis of chiral amines from prochiral ketones, a process that can theoretically achieve 100% conversion to the desired product. nih.gov

The synthesis of this compound can be envisioned through the asymmetric amination of azepane-2,3-dione (B3041823), the corresponding keto-lactam precursor. An (S)-selective ω-transaminase would transfer an amino group from a donor like L-alanine or isopropylamine (B41738) to the C3-carbonyl group, yielding the desired (S)-enantiomer with high optical purity.

Table 2: Examples of ω-Transaminases for Chiral Amine Synthesis

| Enzyme | Source Organism | Amine Donor | Typical Substrate Type |

|---|---|---|---|

| ω-TA | Chromobacterium violaceum | L-Alanine | Aromatic and aliphatic ketones nih.gov |

| ω-TA | Aspergillus terreus | (R)-α-Methylbenzylamine | Propargylic ketones nih.gov |

| ω-TA | Arthrobacter sp. | L-Alanine | Bulky ketones (after engineering) |

A potential cascade could begin with a precursor molecule that is first converted into azepane-2,3-dione by one enzyme, such as an oxidase or a dehydrogenase. nih.gov This intermediate is then immediately aminated in the same pot by an (S)-selective ω-transaminase, as described above. A third enzyme, such as a dehydrogenase, could be included to regenerate the cofactor required by the first enzyme or to recycle the byproduct from the transamination step, driving the equilibrium towards the final product. sciepublish.com For example, a study demonstrated a successful cascade where a lipase (B570770) first hydrolyzed a β-ketoester to a thermodynamically unstable β-keto acid, which was then immediately aminated by a ω-transaminase to produce a β-amino acid. nih.gov

Table 3: Hypothetical Enzyme Cascade for this compound

| Step | Enzyme | Substrate | Product | Purpose |

|---|---|---|---|---|

| 1 | An oxidase/dehydrogenase | 3-Hydroxyazepan-2-one | Azepane-2,3-dione | Generation of the keto precursor |

| 2 | (S)-ω-Transaminase | Azepane-2,3-dione | This compound | Asymmetric amination |

Stereoselective Cyclization Reactions for this compound

An alternative and direct approach to chiral lactams is the intramolecular cyclization of a suitably functionalized, enantiopure linear precursor.

L-lysine, a readily available and inexpensive chiral amino acid, is an ideal starting material for the synthesis of this compound, also known as (S)-α-amino-ε-caprolactam. google.comwikipedia.org The inherent stereochemistry of L-lysine at the α-carbon can be directly translated into the C3 position of the azepanone ring. The primary challenge in this approach is to induce the intramolecular cyclization between the α-amino group and the ε-carboxylic acid group, which is less favored than the polymerization of the amino acid.

Efficient methods have been developed to promote this cyclization. One patented method involves heating a salt of L-lysine in an alcohol-containing solvent, which facilitates the cyclic amidation to form the seven-membered lactam ring. google.com Another approach reports the one-pot conversion of L-lysine to caprolactam over a bifunctional iridium-zeolite catalyst, where this compound (referred to as α-amino caprolactam) is a key intermediate. rsc.org Furthermore, the enzymatic production of L-lysine from DL-α-amino-ε-caprolactam has been described, utilizing an L-α-amino-ε-caprolactamase. nih.gov This demonstrates the biological feasibility of both the ring-opening and ring-closing reactions.

Table 4: Reported Methods for the Cyclization of L-Lysine

| Method | Reagents/Catalyst | Solvent | Reported Yield | Reference |

|---|---|---|---|---|

| Thermal Cyclization | L-Lysine Salt | Alcohol | Efficient (details in patent) | google.com |

| Catalytic Hydrogenolysis | Ir/HB-124 Zeolite | Methanol (B129727) | Intermediate in one-pot reaction | rsc.org |

Derivatization Strategies for this compound

Synthesis of Constrained Diamines from this compound

The chiral lactam this compound serves as a valuable starting material for the synthesis of more complex, sterically constrained diamines, which are of significant interest as scaffolds in medicinal chemistry. A versatile and highly selective method has been developed for the enantio- and diastereoselective synthesis of mono- or disubstituted 1,2-diamines in the 3-aminoazepane series. figshare.comnih.gov

The core of this synthetic strategy involves a tandem reaction sequence that combines ring-enlargement with either an alkylation or a reduction step. figshare.comnih.gov This process is noted for its high degree of regio- and diastereoselectivity, allowing for precise control over the final stereochemistry of the diamine product. By carefully choosing the reaction conditions and subsequent reagents, chemists can produce a variety of enantiomerically pure constrained diamines. figshare.comnih.gov These resulting 3-aminoazepane derivatives are valuable as unique structural motifs for the development of novel therapeutic agents. figshare.comnih.gov

Analytical Methodologies for Enantiomeric Purity Assessment in this compound Synthesis

Ensuring the enantiomeric purity of chiral compounds like this compound is critical, particularly in pharmaceutical applications where the biological activity can be specific to a single enantiomer. heraldopenaccess.ussigmaaldrich.com The enantiomeric excess (ee), a measure of this purity, is commonly determined using chromatographic and spectroscopic techniques. heraldopenaccess.usnih.gov

Chiral Chromatography (HPLC) for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a primary and highly accurate method for determining the enantiomeric excess of chiral compounds. heraldopenaccess.usnih.govuma.es The technique relies on the use of a Chiral Stationary Phase (CSP), which interacts differently with each enantiomer, causing them to separate and elute from the column at different times. scas.co.jp

The general approach involves:

Separation: A solution of the analyte is passed through an HPLC column packed with a CSP. The differential interaction between the enantiomers and the CSP leads to different retention times.

Detection: As the separated enantiomers elute from the column, they are detected by a standard detector, such as a UV or fluorescence detector. heraldopenaccess.usuma.es

Quantification: The area under each peak in the resulting chromatogram is proportional to the concentration of that enantiomer. The enantiomeric excess is calculated from the relative areas of the two peaks. quora.com

For aminolactams like this compound, several types of CSPs can be effective. Macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based) are particularly successful for the direct analysis of underivatized amino acids and their derivatives, as they are compatible with a wide range of mobile phases and can separate polar, ionic compounds. sigmaaldrich.com Other CSPs, such as those used in ligand exchange chromatography, can also be applied for the separation of aminolactam enantiomers. scas.co.jp In some cases, pre-column derivatization with a chiral reagent is employed to form diastereomers, which can then be separated on a standard (achiral) reverse-phase column. nih.gov

Table 1: Illustrative Chiral HPLC Parameters for Aminolactam-like Compounds

| Parameter | Description | Example |

|---|---|---|

| Chiral Stationary Phase (CSP) | Column that enables separation of enantiomers. | Astec CHIROBIOTIC T (teicoplanin-based) sigmaaldrich.com, SUMICHIRAL OA series scas.co.jp |

| Mobile Phase | Solvent system that carries the sample through the column. | Polar Ionic Mode (e.g., Methanol/Acetic Acid/Triethylamine) sigmaaldrich.com, Reversed-Phase (e.g., Acetonitrile/Water) |

| Detector | Device used to detect the eluting enantiomers. | UV/Vis Detector (e.g., at 250 nm or 290 nm) uma.esnih.gov, Fluorescence Detector uma.es |

| Flow Rate | The speed at which the mobile phase moves through the column. | 0.8 - 1.25 mL/min uma.esnih.gov |

Spectroscopic Methods for Stereochemical Analysis (e.g., 19F NMR in specific cases)

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for stereochemical analysis. While standard ¹H and ¹³C NMR can provide structural confirmation, they are often insufficient for direct enantiodiscrimination unless a chiral solvating or derivatizing agent is used. researchgate.net

A more specialized and highly sensitive technique involves the use of ¹⁹F NMR. rsc.org This method is not applied directly to this compound but requires a chemical modification step. The chiral amine is derivatized with a chiral, fluorine-containing reagent, such as (R)-2-(2-fluorophenyl)-2-hydroxyacetic acid ((R)-2FHA). rsc.orgrsc.org This reaction converts the pair of enantiomers into a pair of diastereomers.

The key principles of this method are:

Derivatization: The (S)- and (R)-enantiomers of the amine react with the single-enantiomer ¹⁹F-containing reagent to form two distinct diastereomeric products.

¹⁹F NMR Analysis: These diastereomers are chemically and magnetically non-equivalent. Consequently, the fluorine atoms in each diastereomer will have slightly different chemical shifts in the ¹⁹F NMR spectrum, resulting in two separate signals. rsc.org

Purity Determination: The enantiomeric purity of the original amine sample can be determined by integrating the areas of these two well-resolved signals in the ¹⁹F NMR spectrum. rsc.org

This strategy has been successfully applied to differentiate the enantiomers of various amino acids, dipeptides, and other chiral amines, demonstrating its potential as an effective approach for determining the enantiomeric purity of compounds like this compound after appropriate derivatization. rsc.orgrsc.org

Mechanistic Investigations into S 3 Aminoazepan 2 One Reactivity and Biological Function

Mechanistic Studies of Synthetic Transformations Involving (S)-3-Aminoazepan-2-one

The unique structure of this compound, featuring a seven-membered lactam ring and a stereogenic center, makes it a valuable intermediate in organic synthesis. Understanding the mechanisms of its formation and its role in directing stereochemistry is crucial for its effective application.

Reaction Pathway Elucidation for Catalytic Lactam Formation

The synthesis of the azepan-2-one (B1668282) (caprolactam) core is a critical transformation, with several catalytic pathways being explored. A common precursor for this compound is L-lysine. One studied pathway involves the direct, one-pot conversion of L-lysine to caprolactam using bifunctional catalysts, where this compound is a key intermediate. researchgate.net

In a method using an Iridium/H-Beta zeolite catalyst (Ir/HB), the reaction proceeds through several steps. researchgate.net First, L-lysine undergoes an intramolecular cyclization to form the this compound lactam. researchgate.net The reaction solvent plays a critical role; for instance, methanol (B129727) can facilitate the formation of an α-dimethyl amino caprolactam (DMAC) intermediate through N-methylation of the amino group. researchgate.net The final step involves the hydrogenolysis of the C-N bond at the 3-position, catalyzed by the iridium nanoparticles, to yield caprolactam. researchgate.net The acidic sites on the H-Beta zeolite support are crucial for accelerating the initial lactam formation. researchgate.net

Alternative catalytic strategies for forming the amide bond in lactams include the use of borate (B1201080) esters. ucl.ac.uk These systems can facilitate direct amidation reactions under milder conditions. Furthermore, palladium(II)-catalyzed intramolecular C-H amination of amino acid-derived amides represents another advanced method for constructing γ-lactam rings, highlighting the diverse catalytic approaches available for synthesizing these important structural motifs. nih.gov

Stereochemical Control Mechanisms in Asymmetric Syntheses

The (S)-configuration at the C3 position of 3-aminoazepan-2-one (B99726) is fundamental to its utility in asymmetric synthesis, as the stereochemistry of a molecule often dictates its biological activity and binding affinity to molecular targets. Control over this stereocenter is typically achieved through several established mechanisms in asymmetric synthesis.

Substrate Control: The most direct method for producing this compound is to start from an enantiomerically pure precursor from the chiral pool. L-lysine, a naturally occurring amino acid with (S)-stereochemistry, is a common starting material, and its configuration is retained during the cyclization to the lactam.

Chiral Auxiliaries: In more complex syntheses involving the creation or modification of the lactam ring, chiral auxiliaries are often employed. These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. york.ac.uk For example, N-acyl-1,3-oxazolidines, derived from enantiopure 1,2-aminoalcohols, can serve as versatile chiral auxiliaries. researchgate.net In a synthetic sequence, this compound can be coupled with a molecule bearing such an auxiliary. The auxiliary creates a chiral environment, forcing subsequent reactions to proceed with a high degree of diastereoselectivity. york.ac.ukresearchgate.net After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse. york.ac.uk

Chiral Catalysts: Asymmetric catalysis involves the use of a chiral catalyst to create a chiral environment that influences the transition state of a reaction. This method is highly efficient as only a small amount of the catalyst is needed. york.ac.uk For the synthesis of related chiral amines and lactams, methods like asymmetric hydrogenation or enzymatic resolution are employed to achieve high enantiomeric excess.

The table below summarizes the primary mechanisms for achieving stereochemical control in syntheses involving this compound and related structures.

| Mechanism | Description | Example Application |

| Substrate Control | Utilizes a chiral starting material to transfer stereochemistry to the product. | Synthesis of this compound from L-lysine. |

| Chiral Auxiliary | A chiral moiety is temporarily incorporated into the substrate to direct a stereoselective reaction. | Use of N-acyl-1,3-oxazolidines to control stereochemistry in reactions with this compound. researchgate.net |

| Chiral Catalyst | A substoichiometric amount of a chiral catalyst creates a chiral reaction environment. | Asymmetric hydrogenation or enzymatic resolution to enhance enantiomeric purity. |

Mechanisms of Biological and Pharmacological Interactions of this compound Derivatives

While this compound itself is primarily a building block, its derivatives have shown significant biological and pharmacological activities. These activities stem from specific interactions with biological macromolecules.

Molecular Target Identification and Binding Mechanisms

Identifying the precise molecular targets of small molecules is a critical step in drug discovery, helping to elucidate the mechanism of action and potential side effects. nih.govnih.gov For derivatives of this compound, several molecular targets have been identified, primarily enzymes. The core lactam structure serves as a scaffold that can be elaborated to achieve specific binding.

A key class of targets identified for derivatives are the Dipeptidyl Peptidases (DPPs) , particularly DPP8 and DPP9. nih.govresearchgate.net Sulphostin, a natural product, contains a structurally related (S)-3-aminopiperidin-2-one moiety. nih.govresearchgate.net Inspired by this, N-phosphonopiperidone derivatives have been synthesized where the six-membered piperidone ring serves as a scaffold and a leaving group. nih.gov The binding mechanism of these derivatives is covalent; the phosphonate (B1237965) "warhead" performs a nucleophilic attack on the catalytic serine residue in the active site of DPP8 and DPP9. researchgate.net This interaction results in the formation of a stable, covalent bond with the enzyme, leading to its irreversible inhibition, while the (S)-3-aminopiperidin-2-one part of the molecule is released. researchgate.net Crystal structure analysis confirms that these inhibitors bind in the enzyme's active site. nih.gov

Other identified targets for derivatives containing related heterocyclic scaffolds include:

Voltage-Gated Calcium Channel (VGCC) α2δ-1 Subunit: Piperazinyl quinazolin-4-(3H)-one derivatives have been identified as potent and selective ligands for the α2δ-1 subunit of VGCCs. nih.gov

Akt and NF-κB Signaling Pathways: Phenanthrene-based tylophorine (B1682047) analogs, which incorporate a piperidine (B6355638) ring (a related saturated heterocycle), have been suggested to exert their cytotoxic effects by inhibiting the activation of these key cellular signaling pathways. nih.gov

The primary approach to identifying these targets involves screening compounds against panels of known enzymes or receptors, followed by more detailed mechanistic and structural studies to confirm the interaction. nih.gov

Enzyme Inhibition Kinetics and Mechanism of Action

Enzyme inhibition studies are crucial for quantifying the potency of an inhibitor and understanding its mode of action. du.ac.in The mechanism can be reversible (competitive, non-competitive, uncompetitive) or irreversible, each with distinct kinetic signatures. du.ac.incmu.edu

For many amino acid derivatives, the mechanism of inhibition is competitive . nih.govresearchgate.net In competitive inhibition, the inhibitor molecule is structurally similar to the enzyme's natural substrate and competes for binding at the active site. cmu.edu This increases the apparent Michaelis constant (Km) of the enzyme, meaning a higher substrate concentration is needed to achieve half-maximal velocity, but the maximum velocity (Vmax) remains unchanged. cmu.edu

In contrast, derivatives of this compound designed as mechanism-based inhibitors exhibit irreversible inhibition . researchgate.net This occurs when the inhibitor binds covalently to the enzyme, permanently inactivating it. du.ac.in

The table below outlines the kinetic parameters for different types of enzyme inhibition relevant to this compound derivatives.

| Inhibition Type | Mechanism | Effect on Vmax | Effect on Km | Example Relevance |

| Competitive | Inhibitor binds to the active site, competing with the substrate. | Unchanged | Increases | Observed for some synthetic amino acid derivatives acting on digestive enzymes. nih.govresearchgate.net |

| Irreversible | Inhibitor binds covalently and permanently to the enzyme. | Decreases | Not applicable/complex | Mechanism for N-phosphonopiperidone derivatives targeting DPP8/9. researchgate.net |

| Non-competitive | Inhibitor binds to a site other than the active site (allosteric site). | Decreases | Unchanged | A possible mechanism for derivatives that modulate enzyme function without direct active site competition. cmu.edu |

DPP8 and DPP9 Inhibition Mechanisms

Dipeptidyl peptidases 8 and 9 (DPP8 and DPP9) are intracellular serine hydrolases that are structurally related to the well-known type 2 diabetes target, DPP4. researchgate.net However, non-selective inhibition of DPP8 and DPP9 has been linked to severe toxicity, making selectivity a critical aspect of drug design. researchgate.netcore.ac.uk

Sulphostin-inspired N-phosphono-(S)-3-aminopiperidine-2-one derivatives have been developed as covalent inhibitors of DPP8 and DPP9. nih.govresearchgate.net The mechanism of action involves the phosphonate group acting as an electrophilic "warhead" that targets the active site. researchgate.net

The key steps of the inhibition mechanism are:

The inhibitor docks into the active site of DPP8 or DPP9.

The hydroxyl group of the catalytic serine residue in the enzyme's active site performs a nucleophilic attack on the phosphorus atom of the inhibitor's phosphonate group. researchgate.net

This attack leads to the formation of a stable, covalent phosphonyl-enzyme intermediate. researchgate.net

The (S)-3-aminopiperidin-2-one moiety is displaced in the process, acting as a leaving group. researchgate.net

This covalent modification of the active site serine results in the irreversible inactivation of the enzyme. researchgate.net Structure-activity relationship studies have shown that modifying the substituents on the phosphonate group can fine-tune the potency and selectivity of these inhibitors for DPP8 and DPP9 over the related DPP4 enzyme. nih.gov For instance, increasing the length of an alkyl chain on the phosphonate was found to improve potency against DPP8/9 while having little effect on DPP4 inhibition, providing a strategy for achieving selectivity. nih.gov

Interaction with DNA Synthesis Pathways

Current scientific literature does not provide specific research findings on the direct interaction of this compound with DNA synthesis pathways. While related fields of study, such as its effects on the cell cycle in cancer lines, have been touched upon, dedicated investigations into its role as a direct modulator, inhibitor, or participant in the mechanisms of DNA replication and repair are not extensively documented.

Biochemical Pathway Modulation

This compound and its derivatives have been identified as modulators of several biochemical pathways, primarily through their interaction with specific enzymes and receptors. The presence of a chiral center, an amino group, and a carbonyl group within its seven-membered lactam ring allows it to engage in specific protein-ligand interactions, leading to the inhibition or modulation of biological targets.

Research has highlighted its role in the following areas:

Enzyme Inhibition: The compound has been utilized in research focused on enzyme inhibitors. Studies on the racemic mixture, 3-Aminoazepan-2-one, demonstrated its action as an inhibitor for certain enzymes implicated in metabolic syndromes, with significant inhibition observed at micromolar concentrations.

Inflammatory Pathways: Preliminary studies indicate that this compound hydrochloride exhibits anti-inflammatory properties. This is achieved by inhibiting pro-inflammatory cytokines and modulating inflammatory pathways, positioning it as a potential candidate for further investigation in the context of inflammatory diseases.

Neurotransmitter Pathways: As a cyclic analog of amino acids, there is speculation that 3-Aminoazepan-2-one may serve as a precursor for neurotransmitters like gamma-Aminobutyric acid (GABA), the main inhibitory neurotransmitter in the central nervous system. This suggests a potential for modulating GABAergic transmission.

Cell Cycle and Apoptosis in Cancer: The hydrochloride salt of this compound has demonstrated cytotoxic effects against certain cancer cell lines. The mechanism is reported to involve the induction of apoptosis and arrest of the cell cycle, indicating modulation of pathways critical for cell proliferation and survival.

The table below summarizes key findings related to the biochemical pathway modulation by this compound and its racemate.

| Pathway/Target Area | Compound Form | Observed Effect | Potential Implication |

| Metabolic Enzymes | 3-Aminoazepan-2-one (Racemate) | Inhibition of enzymes in metabolic syndromes. | Therapeutic applications in metabolic diseases. |

| Inflammatory Pathways | This compound HCl | Inhibition of pro-inflammatory cytokines. | Treatment of inflammatory conditions. |

| Cancer Cell Proliferation | This compound HCl | Induction of apoptosis and cell cycle arrest. | Potential as an anti-cancer agent. |

| GABAergic Transmission | 3-Aminoazepan-2-one | May serve as a precursor to GABA. | Modulation of neuronal stability. |

Structure-Activity Relationship (SAR) Studies for Bioactivity

Structure-activity relationship (SAR) studies for this compound focus on how its specific structural features relate to its biological activity. The key to its function lies in its three-dimensional structure, particularly its stereochemistry and the arrangement of its functional groups.

Importance of Stereochemistry: The stereochemistry at the C3 position is critical for biological activity. The (S)-enantiomer shows preferential binding in certain enzymatic systems compared to its (R)-enantiomer. This stereoselectivity is crucial for its efficacy in enzyme inhibition and its interaction with specific biological targets. The defined spatial arrangement of the amino group in the (S)-configuration dictates its ability to form effective hydrogen bonds and other interactions within the binding sites of proteins and enzymes.

Role of Functional Groups: The azepan-2-one scaffold contains a lactam (a cyclic amide) and an amino group. The amino group can act as a hydrogen bond donor, while the carbonyl group of the lactam can act as a hydrogen bond acceptor. These functional groups are essential for forming interactions with biological macromolecules.

Influence of Structural Modifications: SAR studies often involve comparing the parent compound to its derivatives to understand the impact of specific modifications.

N-Substitution: Comparison with (S)-3-amino-1-methylazepan-2-one reveals that adding a methyl group to the nitrogen at the 1-position introduces steric constraints. This modification impacts the conformational flexibility of the seven-membered ring and can alter the compound's binding affinity and pharmacological profile.

Salt Formation: The hydrochloride salt of this compound exhibits different physical properties, such as increased aqueous solubility, compared to its free base form. This can be critical for its use in biological assays and as a synthetic intermediate.

The table below outlines key structural features of this compound and their established relationship to its bioactivity.

| Structural Feature | Impact on Bioactivity | Supporting Evidence |

| (S)-Stereocenter | Critical for selective binding to biological targets and enzyme inhibition. | The (S)-enantiomer exhibits preferential binding in enzymatic systems over the (R)-form. |

| Amino Group (at C3) | Acts as a hydrogen bond donor and a site for nucleophilic reactions. | Participates in crucial interactions with enzyme active sites. |

| Carbonyl Group (at C2) | Functions as a hydrogen bond acceptor. | Contributes to the binding affinity with biomolecules. |

| Azepane Ring | Provides a constrained seven-membered ring scaffold, influencing conformation. | The ring's chair-like conformation affects how functional groups are presented for interaction. |

Biological and Pharmacological Investigations of S 3 Aminoazepan 2 One and Its Analogs

(S)-3-Aminoazepan-2-one as a Key Chiral Building Block in Drug Discovery

This compound is a crucial chiral building block in the field of drug discovery. Its unique seven-membered lactam structure, incorporating a chiral center, provides a valuable scaffold for the synthesis of complex molecules with specific stereochemistry. This stereochemical control is paramount in the development of pharmaceuticals, as different enantiomers of a drug can exhibit vastly different pharmacological activities and metabolic profiles. The azepane ring system, a seven-membered heterocyclic amine, is a recurring motif in a variety of biologically active compounds, and the "(S)" configuration at the 3-position offers a specific spatial arrangement for interactions with biological targets.

In medicinal chemistry, a scaffold refers to the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. This compound serves as a privileged scaffold due to its inherent three-dimensional structure, which can be exploited to design molecules with improved potency, selectivity, and pharmacokinetic properties. The presence of both an amine and a lactam functionality within the same molecule provides two distinct points for chemical modification, allowing for the systematic exploration of the chemical space around the core structure. This diversity-oriented synthesis approach is a powerful strategy in the search for new drug candidates. nih.gov The rigid, yet flexible, nature of the seven-membered ring can also help to pre-organize the appended functional groups in a conformation that is favorable for binding to a specific biological target.

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. This compound is a valuable intermediate in the synthesis of various pharmacophores due to its reactive amine group, which can be readily derivatized to introduce a wide range of substituents. This allows for the construction of more complex molecules with tailored pharmacological properties.

One of the most significant applications of this compound is as a key intermediate in the synthesis of the fourth-generation fluoroquinolone antibiotic, Besifloxacin. google.comnih.gov Besifloxacin is used for the topical treatment of bacterial conjunctivitis. The synthesis of Besifloxacin involves the reduction of the lactam in this compound to the corresponding cyclic amine, (R)-azepan-3-amine. This chiral amine is then coupled with the fluoroquinolone core to yield the final drug molecule. The (R)-stereochemistry of the amino group on the azepane ring is crucial for the antibacterial activity of Besifloxacin. The synthesis of this key intermediate has been optimized to be cost-effective and commercially viable.

Table 1: Synthesis of Besifloxacin Intermediate

| Starting Material | Key Intermediate | Final Product |

|---|

This compound has also been utilized in the development of potent and selective inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. Nazartinib (EGF816) is a third-generation EGFR inhibitor that has shown activity against mutant forms of the receptor, including the T790M resistance mutation. newdrugapprovals.orgspringer.commycancergenome.orgguidetopharmacology.org The synthesis of Nazartinib involves the incorporation of the (R)-azepan-3-yl moiety, derived from this compound, which plays a critical role in the molecule's interaction with the EGFR active site. newdrugapprovals.org The development of such targeted therapies is a major focus in oncology research, and the availability of chiral building blocks like this compound is essential for their synthesis.

The versatile nature of the this compound scaffold also lends itself to the development of ligands for other important biological targets, such as muscarinic acetylcholine (B1216132) receptors. nih.govnih.govresearchgate.netdrugbank.commhmedical.com These receptors are involved in a wide range of physiological processes, and their modulation has therapeutic potential in various diseases, including Alzheimer's disease and schizophrenia. The amine group of the azepane ring can be functionalized to introduce moieties that can selectively interact with specific subtypes of muscarinic receptors, such as the M1 subtype, which is a key target for cognitive enhancement. nih.gov The development of subtype-selective muscarinic agonists is a challenging area of research, and the use of chiral scaffolds like this compound can provide a valuable starting point for the design of new therapeutic agents.

Beyond its use in the synthesis of EGFR inhibitors, the azepane scaffold is being explored for its potential in the development of other types of anti-cancer agents. mdpi.comnih.govnih.govmdpi.comuniv.kiev.ua The unique structural features of the seven-membered ring can be exploited to design molecules that can interact with various cancer-related targets. For example, derivatives of 3-amino-1,2,4-triazole have shown promising anti-cancer and anti-angiogenic activity. nih.gov The incorporation of the azepane ring into such scaffolds could lead to the discovery of novel compounds with improved efficacy and selectivity. The development of new anti-cancer drugs is a continuous effort, and the exploration of novel chemical scaffolds is a key strategy in this endeavor.

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| (R)-azepan-3-amine |

| Besifloxacin |

| Nazartinib (EGF816) |

Application in Antidiabetic Agent Research

The global rise in type 2 diabetes mellitus has spurred intensive research into novel therapeutic agents. A significant area of focus has been the development of dipeptidyl peptidase-4 (DPP-4) inhibitors. DPP-4 is a serine protease that inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for regulating glucose homeostasis. By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner. mdpi.com

The chemical structure of this compound, featuring a cyclic lactam with a chiral amino group, presents a valuable scaffold for the design of DPP-4 inhibitors. The piperidine (B6355638) and piperidinone cores are recognized as important structural motifs in the development of potent and selective DPP-4 inhibitors. researchgate.netsemanticscholar.org Medicinal chemists often utilize such scaffolds to synthesize libraries of compounds for screening against therapeutic targets like DPP-4. The amino group of this compound provides a key attachment point for various side chains and functional groups, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize binding affinity and selectivity for the DPP-4 active site.

While specific DPP-4 inhibitors directly derived from this compound are not extensively detailed in publicly available literature, the principles of medicinal chemistry strongly suggest its potential as a starting material or key intermediate. The design of novel DPP-4 inhibitors often involves the incorporation of a central scaffold that can be readily modified to interact with key residues in the enzyme's active site. The azepane ring of this compound offers a distinct conformational profile compared to smaller piperidine rings, which could be exploited to achieve unique binding interactions and improved pharmacological properties.

Table 1: Key Characteristics of DPP-4 Inhibition for Antidiabetic Therapy

| Feature | Description |

| Mechanism of Action | Inhibition of the DPP-4 enzyme, which degrades incretin hormones (GLP-1 and GIP). |

| Therapeutic Effect | Increased levels of active GLP-1 and GIP, leading to enhanced glucose-dependent insulin secretion and reduced glucagon levels. |

| Key Structural Motifs | Piperidine, piperidinone, and other nitrogen-containing heterocycles often form the core scaffold of inhibitors. |

| Role of Scaffolds | Provide a rigid framework for the attachment of functional groups that interact with the DPP-4 active site. |

Exploration of Derivatives with Enhanced Biological Specificity

The versatility of the this compound scaffold allows for its derivatization to target a range of biological processes with high specificity. By modifying the core structure, researchers can develop compounds with tailored pharmacological profiles, moving beyond antidiabetic research to other therapeutic areas such as enzyme inhibition and oncology.

Building upon the theme of DPP inhibition, N-phosphonopiperidone derivatives represent a class of compounds designed to act as potent and often irreversible inhibitors of serine proteases, including dipeptidyl peptidases. The synthesis of such compounds can conceptually start from amino lactams like this compound. The amino group can be functionalized with a phosphonic acid moiety, a key feature for interacting with the catalytic serine residue in the active site of these enzymes.

The general synthetic strategies for phosphonopeptides and their analogs often involve the coupling of an amino component with a phosphonic acid derivative. These methods could be adapted for the derivatization of this compound to yield N-phosphonoazepanone compounds. The resulting derivatives would be investigated for their inhibitory activity against a panel of dipeptidyl peptidases, including DPP-4, DPP-8, and DPP-9, to assess their potency and selectivity. Achieving selectivity is a critical aspect of drug design to minimize off-target effects.

The thiazole (B1198619) ring is a prominent heterocyclic motif found in numerous biologically active compounds, including several approved anticancer drugs. nih.gov Thiazoleurea derivatives, which incorporate a thiazole ring linked to a urea (B33335) functional group, have been explored as potential antitumor agents due to their ability to interfere with various cellular processes involved in cancer progression. mdpi.comnih.gov

The synthesis of novel thiazoleurea derivatives can utilize this compound as a building block. The primary amino group of the aminoazepanone can react with a thiazole-containing isocyanate or a related synthetic equivalent to form the desired thiazoleurea linkage. The resulting compounds would then be evaluated for their cytotoxic activity against a panel of cancer cell lines. Structure-activity relationship studies would focus on how modifications of both the thiazole and the azepanone portions of the molecule influence anticancer potency and selectivity.

Table 2: Potential Derivatives of this compound and Their Targeted Biological Activities

| Derivative Class | Key Structural Modification | Targeted Biological Activity |

| N-Phosphonopiperidone Analogs | Addition of a phosphonic acid group to the nitrogen of the lactam ring. | Dipeptidyl Peptidase Inhibition |

| Thiazoleurea Derivatives | Formation of a urea linkage between the amino group and a thiazole ring. | Antitumor Activity |

Assessment of Pharmacological Relevance beyond Drug Development

The utility of this compound and its derivatives extends beyond their potential as therapeutic agents. These compounds can serve as valuable tools in fundamental scientific research, aiding in the exploration of biological pathways and the elucidation of enzyme mechanisms.

In the field of chemical biology, small molecules are employed as probes to study and manipulate biological systems. The this compound scaffold, with its defined stereochemistry and reactive handles (the amino group and the lactam), is well-suited for the development of such chemical probes. nih.gov By attaching reporter groups, such as fluorescent dyes or affinity tags, to the this compound core, researchers can create molecules to visualize and track biological processes or to identify and isolate protein targets.

For instance, a fluorescently labeled derivative of this compound could be synthesized to study its uptake and distribution within cells. Furthermore, by incorporating a photoreactive group, a probe could be designed to covalently label its binding partners upon photoactivation, enabling the identification of novel protein interactions. The rigid, seven-membered ring of the azepanone provides a defined spatial presentation of these functional groups, which can be crucial for specific interactions with biological macromolecules.

Derivatives of this compound, particularly those designed as enzyme inhibitors, can be instrumental in studying the mechanisms of enzyme catalysis. americanpeptidesociety.orgnews-medical.netyoutube.comkhanacademy.org For example, the N-phosphonopiperidone derivatives discussed earlier can act as mechanism-based inhibitors of serine proteases like DPP-4. By studying the kinetics of inhibition and analyzing the structure of the enzyme-inhibitor complex, researchers can gain detailed insights into the catalytic mechanism of the enzyme. nih.gov

These studies can help to map the active site of the enzyme, identify key amino acid residues involved in substrate binding and catalysis, and understand the conformational changes that occur during the reaction. This knowledge is not only of fundamental scientific interest but also crucial for the rational design of more potent and selective enzyme inhibitors for therapeutic purposes. The use of isotopically labeled versions of this compound derivatives can further aid in these mechanistic studies by allowing researchers to track the fate of the inhibitor during its interaction with the enzyme.

Future Research Directions and Translational Perspectives

Advancements in Sustainable and Scalable Synthesis of (S)-3-Aminoazepan-2-one

The development of environmentally benign and economically viable methods for the synthesis of this compound is crucial for its widespread application. Future research is increasingly focused on green chemistry principles to minimize hazardous waste and improve efficiency.

Biocatalytic and Enzymatic Approaches:

Biocatalysis offers a promising avenue for the sustainable synthesis of chiral amines and lactams. The use of enzymes, such as transaminases and lipases, can provide high enantioselectivity and operate under mild reaction conditions, reducing the need for harsh chemicals and protecting groups. Research into novel enzyme cascades, where multiple enzymatic reactions are performed in a single pot, is expected to streamline the synthesis of this compound and its precursors. For instance, the enzymatic synthesis of related 3-aminoazepane derivatives has been demonstrated using multi-enzyme cascades involving galactose oxidase and imine reductase, starting from renewable amino acids.

Chemoenzymatic Strategies:

Combining the strengths of chemical and enzymatic synthesis provides a powerful strategy. Chemoenzymatic routes can leverage the efficiency of traditional chemical transformations with the high selectivity of biocatalysts. Future directions may involve the use of immobilized enzymes to facilitate catalyst recycling and improve process scalability.

Synthesis from Renewable Feedstocks:

A key aspect of sustainable synthesis is the utilization of renewable starting materials. L-lysine, a readily available amino acid produced through fermentation, represents a key bio-based feedstock for the production of caprolactam and its derivatives, including this compound. Research is ongoing to develop efficient and scalable processes for the conversion of lysine (B10760008) to caprolactam, which can then be functionalized to yield the desired product.

| Synthesis Strategy | Key Features | Potential Advantages |

| Biocatalysis | Use of enzymes (e.g., transaminases, lipases) | High enantioselectivity, mild reaction conditions, reduced waste |

| Enzyme Cascades | Multi-step enzymatic reactions in one pot | Increased efficiency, reduced purification steps |

| Chemoenzymatic Synthesis | Combination of chemical and enzymatic steps | Leverages both efficiency and selectivity |

| Renewable Feedstocks | Utilization of bio-based materials like L-lysine | Reduced reliance on petrochemicals, improved sustainability |

Novel Derivatization Strategies for Targeted Bioactivity

The primary amino group and the lactam ring of this compound offer multiple points for chemical modification, enabling the creation of extensive libraries of derivatives with tailored biological activities.

Derivatization of the Amino Group:

The amino group is a primary site for derivatization to introduce diverse functionalities and modulate the pharmacological properties of the molecule. Acylation, sulfonylation, and alkylation are common strategies to generate a wide range of amides, sulfonamides, and substituted amines. For example, this compound serves as a crucial intermediate in the synthesis of complex natural products like bengamides and capuramycin (B22844), where the amino group is acylated with a polyketide chain.

Modification of the Lactam Ring:

While derivatization of the amino group is more common, modifications to the azepan-2-one (B1668282) ring itself can also influence bioactivity. Structure-activity relationship (SAR) studies on related azepanone-based inhibitors have shown that substitution on the ring can significantly impact potency and pharmacokinetic properties.

Linker Chemistry and Bioconjugation:

This compound can also be incorporated into larger molecules as a linker or a building block. Its bifunctional nature allows for its use in the synthesis of peptidomimetics and other complex architectures. Future research may explore its use in bioconjugation to attach to proteins, antibodies, or other biomolecules for targeted drug delivery.

| Derivatization Site | Modification Strategy | Example Application |

| Amino Group | Acylation | Synthesis of bengamide and capuramycin analogs |

| Sulfonylation | Development of gamma-secretase inhibitors | |

| Alkylation | Generation of substituted amine derivatives | |

| Lactam Ring | Substitution | Modulation of pharmacokinetic properties |

| Entire Molecule | Incorporation as a linker | Synthesis of peptidomimetics and bioconjugates |

Deeper Elucidation of Mechanistic Pathways for Biological Activity

A thorough understanding of the molecular mechanisms by which derivatives of this compound exert their biological effects is essential for rational drug design and optimization.

Inhibition of Methionine Aminopeptidases (MetAPs):

Bengamide analogs, which are synthesized from this compound, have been shown to inhibit methionine aminopeptidases (MetAP1 and MetAP2). uky.edu These enzymes are crucial for protein maturation and are attractive targets for anticancer therapy. Future studies will likely focus on elucidating the precise binding interactions of these derivatives with MetAPs at the atomic level, which can guide the design of more potent and selective inhibitors.

Inhibition of Bacterial Translocase I (MraY):

Capuramycin-type antibiotics, which also incorporate the this compound scaffold, are potent inhibitors of bacterial translocase I (MraY). uky.edu This enzyme is essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. Further mechanistic studies are needed to understand the structural basis for this inhibition and to design new analogs that can overcome antibiotic resistance.

Modulation of Gamma-Secretase Activity:

Derivatives of amino-caprolactam have been identified as inhibitors of gamma-secretase, an enzyme complex involved in the pathogenesis of Alzheimer's disease. researchgate.net The precise mechanism of how these compounds modulate gamma-secretase activity and their selectivity for different substrates are areas of active investigation.

Expansion of Pharmacological Applications for this compound Derivatives

The versatility of the this compound scaffold has led to the exploration of its derivatives in a variety of therapeutic areas.

Anticancer Agents:

As previously mentioned, bengamide analogs have demonstrated significant antitumor activity. researchgate.netresearchgate.net Their mechanism of action, involving the inhibition of MetAPs, makes them promising candidates for the development of novel anticancer drugs. Further research is warranted to explore the efficacy of these compounds in various cancer models and to optimize their pharmacokinetic properties for clinical translation.

Antibacterial Agents:

The potent antibacterial activity of capuramycin analogs against Mycobacterium tuberculosis highlights the potential of this compound derivatives in combating infectious diseases. researchgate.net The emergence of multidrug-resistant bacteria necessitates the development of new antibiotics with novel mechanisms of action, and MraY inhibitors derived from this scaffold represent a promising class of compounds.

Neurodegenerative Diseases:

The discovery of amino-caprolactam derivatives as gamma-secretase inhibitors opens up possibilities for their use in the treatment of Alzheimer's disease. Future research will focus on developing derivatives with improved brain permeability and selectivity to minimize off-target effects.

| Derivative Class | Pharmacological Application | Mechanism of Action |

| Bengamide Analogs | Anticancer | Inhibition of Methionine Aminopeptidases (MetAPs) |

| Capuramycin Analogs | Antibacterial (Anti-tuberculosis) | Inhibition of Bacterial Translocase I (MraY) |

| Amino-caprolactam Sulfonamides | Alzheimer's Disease | Inhibition of Gamma-Secretase |

Integration of Computational Chemistry in Design and Prediction of Activity

Computational chemistry plays an increasingly important role in modern drug discovery, enabling the rational design of new molecules and the prediction of their biological activities.

Molecular Docking and Virtual Screening:

Molecular docking studies can be used to predict the binding modes of this compound derivatives to their biological targets, such as MetAPs, MraY, and gamma-secretase. This information can guide the design of new analogs with improved binding affinity and selectivity. Virtual screening of large compound libraries can also be employed to identify novel derivatives with desired pharmacological profiles.

Quantitative Structure-Activity Relationship (QSAR) Studies:

QSAR modeling can be used to establish a mathematical relationship between the chemical structure of this compound derivatives and their biological activity. uky.edu 3D-QSAR studies on capuramycin derivatives have been used to create predictive models for their MraY inhibitory activity. uky.edu These models can be used to predict the activity of virtual compounds and to prioritize synthetic efforts.

In Silico ADMET Prediction:

Computational tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound derivatives. This allows for the early identification of compounds with unfavorable pharmacokinetic or toxicological profiles, reducing the attrition rate in later stages of drug development. For example, in silico methods have been used to identify potential racemases for α-amino-ε-caprolactam, a related compound. nih.gov

| Computational Method | Application | Benefit |

| Molecular Docking | Predicting binding modes of derivatives to targets | Guiding the design of more potent and selective inhibitors |

| Virtual Screening | Identifying novel active compounds from large libraries | Accelerating the discovery of new drug candidates |

| QSAR Modeling | Predicting biological activity based on chemical structure | Prioritizing synthetic targets and optimizing lead compounds |

| ADMET Prediction | Assessing pharmacokinetic and toxicological properties | Early identification of compounds with poor drug-like properties |

Q & A

Q. How can open-data frameworks improve reproducibility in studies involving this compound?

- Methodology : Share raw NMR spectra, crystallographic data (CCDC), and assay protocols via repositories like Zenodo. Implement FAIR (Findable, Accessible, Interoperable, Reusable) principles to enhance transparency. Collaborate with platforms like the European Open Science Cloud for federated data analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.